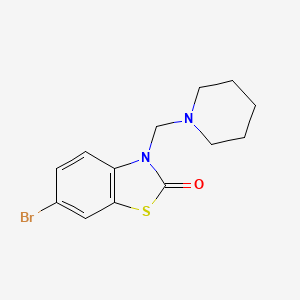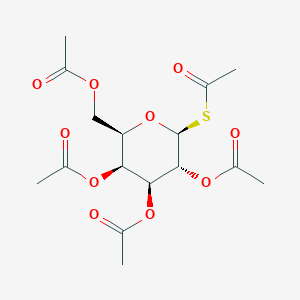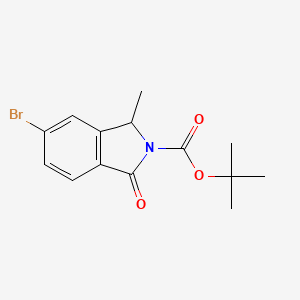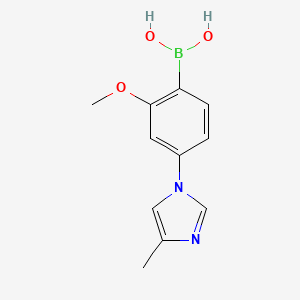![molecular formula C19H21N5O2 B14093910 1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093910.png)
1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the purine moiety: This step involves the condensation of the imidazolidinone intermediate with a purine derivative.
Alkylation and arylation reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione: Unique due to its specific combination of functional groups.
Other imidazolidinone derivatives: May have similar core structures but differ in their substituents.
Purine derivatives: Share the purine moiety but differ in other parts of the molecule.
Uniqueness
1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21N5O2 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-methyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-8-6-5-7-13(14)3/h5-8H,1,9-11H2,2-4H3 |
Clave InChI |
KQOCQAIPTCRYGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)

![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)

![1-(2-Fluorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093899.png)

![(3aS,5R,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14093907.png)
![3-(2-hydroxy-5-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14093908.png)
